molecular formula C14H14O3S B2684982 5-{[(4-Methylbenzyl)thio]methyl}-2-furoic acid CAS No. 696648-05-2

5-{[(4-Methylbenzyl)thio]methyl}-2-furoic acid

Cat. No.: B2684982
CAS No.: 696648-05-2
M. Wt: 262.32
InChI Key: WYLCOKVKQDPXQZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-Methylbenzyl)thio]methyl}-2-furoic acid typically involves the following steps:

    Formation of the Furoic Acid Core: The furoic acid core can be synthesized through the oxidation of furfural using an oxidizing agent such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Thioether Formation: The 4-methylbenzylthio group is introduced via a nucleophilic substitution reaction. This involves the reaction of 4-methylbenzyl chloride with a thiol, such as thiourea, to form the corresponding thioether.

    Coupling Reaction: The final step involves coupling the furoic acid core with the 4-methylbenzylthio group. This can be achieved through a condensation reaction using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

5-{[(4-Methylbenzyl)thio]methyl}-2-furoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of thiols or thioethers using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioether group, using nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; typically carried out in anhydrous ether under reflux conditions.

    Substitution: Amines or alcohols; typically carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Corresponding substituted thioethers or thioesters.

Scientific Research Applications

5-{[(4-Methylbenzyl)thio]methyl}-2-furoic acid has several scientific research applications:

    Proteomics Research: Used as a biochemical tool to study protein interactions and modifications.

    Medicinal Chemistry: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 5-{[(4-Methylbenzyl)thio]methyl}-2-furoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of protein function. Additionally, the furoic acid core can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(4-Methylbenzyl)thio]methyl}-2-furoic acid is unique due to the presence of both the furoic acid core and the 4-methylbenzylthio group. This combination imparts distinct chemical and biological properties, such as enhanced hydrophobicity and reactivity, making it a valuable compound in various research applications.

Properties

IUPAC Name

5-[(4-methylphenyl)methylsulfanylmethyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3S/c1-10-2-4-11(5-3-10)8-18-9-12-6-7-13(17-12)14(15)16/h2-7H,8-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLCOKVKQDPXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCC2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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